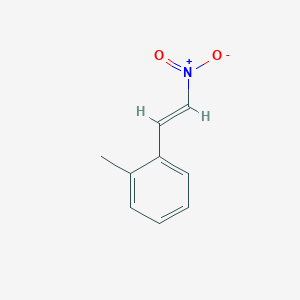

1-Methyl-2-(2-nitroethenyl)benzene

Description

Overview of Conjugated Nitroethenyl Systems in Organic Synthesis

Conjugated nitroethenyl systems, such as β-nitrostyrenes, are versatile and valuable building blocks in organic synthesis. researchgate.net These compounds are characterized by a nitro group attached to an ethylenic double bond, which is conjugated with an aromatic ring. The strong electron-withdrawing nature of the nitro group makes the double bond highly electrophilic and susceptible to a variety of nucleophilic attacks. ossila.com This reactivity has been exploited in a wide range of chemical transformations, making nitroethenyl systems key intermediates for the synthesis of diverse and complex molecules. researchgate.net

One of the most common applications of conjugated nitroalkenes is as Michael acceptors. They readily undergo conjugate addition reactions with a wide array of nucleophiles, including organometallic reagents, amines, and thiols. ossila.com These reactions are fundamental in the construction of new carbon-carbon and carbon-heteroatom bonds, providing access to functionalized nitroalkanes, which can be further transformed into other valuable compounds like amines, ketones, and oximes.

Furthermore, conjugated nitroethenyl systems are valuable dienophiles in Diels-Alder reactions, a powerful tool for the formation of cyclic and bicyclic compounds. beilstein-journals.orgrjpbcs.com The presence of the electron-withdrawing nitro group activates the dienophile, facilitating the cycloaddition with various dienes. beilstein-journals.orgrjpbcs.com This approach has been instrumental in the synthesis of complex carbocyclic and heterocyclic frameworks. rjpbcs.com The reactivity of these systems can be tuned by the substituents on the aromatic ring, influencing the stereoselectivity and regioselectivity of the cycloaddition. beilstein-journals.org

The versatility of conjugated nitroethenyl systems is further demonstrated by their participation in multicomponent reactions, where multiple starting materials react in a single step to form a complex product. researchgate.net This strategy is highly efficient and atom-economical, allowing for the rapid construction of molecular diversity. For instance, β-nitrostyrenes have been employed in one-pot syntheses of highly functionalized piperidines, which are important structural motifs in many biologically active compounds. researchgate.net

Structural Significance of the ortho-Methyl Substituent in 1-Methyl-2-(2-nitroethenyl)benzene

The presence of a methyl group at the ortho position of the benzene (B151609) ring in this compound introduces significant steric and electronic effects that influence its conformation and reactivity. The ortho-methyl group can cause steric hindrance, leading to a distortion from planarity between the benzene ring and the nitroethenyl side chain. uc.pt This loss of planarity can affect the extent of conjugation within the molecule, which in turn can influence its electronic properties and reactivity. uc.ptresearchgate.net

Studies on related β-methyl-β-nitrostyrenes have shown that the introduction of a methyl group on the β-carbon of the ethenyl chain leads to a significant tilting of the aromatic ring relative to the side chain. uc.pt This conformational change has been shown to decrease the resonance interaction between the nitro group and the aromatic ring. uc.pt A similar effect can be anticipated for the ortho-methyl substituent in this compound, where the methyl group's proximity to the nitroethenyl group can disrupt the coplanar arrangement.

Research Landscape of Substituted Nitrostyrenes as Synthetic Building Blocks

Substituted nitrostyrenes are widely recognized as pivotal synthetic building blocks in organic chemistry due to their versatile reactivity. researchgate.net The presence of both an aromatic ring and a reactive nitroalkene functionality allows for a multitude of chemical transformations, making them valuable starting materials for the synthesis of a wide range of organic compounds. researchgate.net The substituents on the aromatic ring can be varied to fine-tune the electronic and steric properties of the molecule, thereby influencing its reactivity and allowing for the synthesis of a diverse library of compounds. researchgate.netresearchgate.net

The research landscape of substituted nitrostyrenes is broad and encompasses various areas of organic synthesis. A significant area of focus is their use in the synthesis of heterocyclic compounds. researchgate.net For example, they are key precursors in the synthesis of piperidines, naphthofuranamines, and other nitrogen-containing heterocycles through multicomponent reactions. researchgate.net These reactions are often designed to be environmentally friendly, utilizing green solvents and catalyst-free conditions. researchgate.net

Furthermore, substituted nitrostyrenes are extensively used in the synthesis of fluorinated compounds. beilstein-journals.org Fluorine-containing molecules are of great interest in medicinal chemistry and materials science, and the use of fluorinated nitrostyrene (B7858105) building blocks provides a convenient route to access these structures. beilstein-journals.org For instance, β-fluoro-β-nitrostyrenes have been employed in Diels-Alder reactions to construct monofluorinated bicyclic compounds. beilstein-journals.org

The photochemical reactivity of substituted nitrostyrenes has also been explored. wku.edu Irradiation of β-methyl-β-nitrostyrene derivatives with ultraviolet light has been shown to lead to the formation of 1-phenyl-1,2-propanedione-1-oximes in high yields. wku.edu This photochemical rearrangement provides a simple and efficient method for the synthesis of these oxime derivatives. wku.edu The substituents on the phenyl ring can influence the efficiency of this rearrangement. wku.edu

The electrochemical properties of substituted nitrostyrenes have also been a subject of investigation. researchgate.netresearchgate.net The reduction potentials of these compounds are sensitive to the electronic properties of the substituents on the aromatic ring and at the β-position of the nitroethenyl group. researchgate.netresearchgate.net These studies provide insights into the electronic structure of these molecules and their behavior in redox reactions. researchgate.netresearchgate.net

Chemical Profile of this compound

| Identifier | Value |

| IUPAC Name | 1-methyl-2-[(E)-2-nitroethenyl]benzene |

| CAS Number | 34222-71-4 |

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| Canonical SMILES | CC1=CC=CC=C1C=CN+[O-] |

| InChI | InChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+ |

| InChIKey | HOATZZMHBCWHOJ-VOTSOKGWSA-N |

Data sourced from Guidechem guidechem.com and PubChem uni.lu.

Synthesis and Spectroscopic Data

A common method for the synthesis of this compound involves the condensation reaction of 2-methylbenzaldehyde (B42018) with nitromethane (B149229). scielo.org.mx This reaction is typically carried out in the presence of a base, such as ammonium (B1175870) acetate (B1210297), in a suitable solvent like glacial acetic acid, followed by heating under reflux. scielo.org.mx

Spectroscopic data for this compound has been reported:

¹H NMR (300 MHz, CDCl₃): δ = 2.47 (s, 3H, CH₃), 7.24-7.27 (m, 2H, CH₂ arom), 7.35-7.39 (m, 1H, CHarom), 7.47-7.50 (m, 2H, CH olefinic, CH arom), 8.28 (d, J = 13.6 Hz, 1H, CH olefinic) ppm. scielo.org.mx

¹³C NMR (75 MHz, CDCl₃): δ = 20.1, 126.9, 127.5, 129.1, 131.6, 132.1, 136.9, 137.8, 139.4 ppm. scielo.org.mx

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-[(E)-2-nitroethenyl]benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c1-8-4-2-3-5-9(8)6-7-10(11)12/h2-7H,1H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOATZZMHBCWHOJ-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C=C[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/C=C/[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80879771 | |

| Record name | 2-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34222-71-4 | |

| Record name | 2-METHYL-B-NITROSTYRENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80879771 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Methyl 2 2 Nitroethenyl Benzene and Analogues

Henry Reaction and its Application in (E)-Nitrostyrene Synthesis

The Henry reaction, or nitroaldol reaction, stands as a cornerstone for the formation of carbon-carbon bonds and is a classic method for synthesizing β-nitroalcohols, which can be subsequently dehydrated to yield nitroalkenes like (E)-nitrostyrenes. wikipedia.orgresearchgate.net This reaction involves the condensation of a nitroalkane with an aldehyde or ketone, catalyzed by a base. wikipedia.orgnumberanalytics.com

General Principles and Catalytic Conditions for Aldehyde-Nitroalkane Condensation

The fundamental principle of the Henry reaction involves the deprotonation of the α-carbon of a nitroalkane by a base to form a nucleophilic nitronate anion. wikipedia.org This anion then attacks the electrophilic carbonyl carbon of an aldehyde, leading to the formation of a β-nitroalkoxide intermediate. Subsequent protonation yields the β-nitroalcohol. wikipedia.orgnumberanalytics.com The reaction is reversible in all its steps. wikipedia.org

A variety of bases can be employed to catalyze the reaction, including alkali metal hydroxides, alkoxides, and tertiary amines. numberanalytics.com The choice of catalyst and reaction conditions can significantly influence the reaction's efficiency and the stability of the β-nitroalcohol product. For the synthesis of (E)-nitrostyrenes, the reaction is often driven towards the elimination of water from the intermediate β-nitroalcohol. This dehydration is typically facilitated by the presence of an acid or by adjusting the reaction conditions, such as temperature. researchgate.net

The use of bifunctional catalysts, such as L-proline, has been explored to direct the reaction of an aldehyde with a nitroalkane through a different pathway that avoids the reversible β-nitroalcohol intermediate, leading to good to excellent yields of (E)-nitroalkenes. bohrium.com This method is particularly advantageous due to its use of an environmentally compatible catalyst and water as a solvent. bohrium.com

Table 1: Catalysts and Conditions for Henry Reaction

| Catalyst Type | Reaction Conditions | Outcome | Reference |

|---|---|---|---|

| Basic (e.g., NaOH) | Basic medium | Formation of β-nitroalcohol, can be reversible | numberanalytics.comorganic-chemistry.org |

| Amine (e.g., Ethylenediamine) | - | Efficient synthesis of unsaturated nitro compounds | mdma.ch |

| Bifunctional (e.g., L-proline) | Aqueous medium, 100 °C | Direct formation of (E)-nitroalkenes, avoids reversible intermediate | bohrium.com |

Optimization of Reaction Parameters for Ortho-Substituted Systems

The synthesis of ortho-substituted nitrostyrenes, such as 1-methyl-2-(2-nitroethenyl)benzene, can be challenging due to steric hindrance from the ortho-substituent. This hindrance can affect the approach of the nitronate anion to the aldehyde carbonyl group, potentially leading to lower yields or requiring modified reaction conditions.

Studies have shown that the position of substituents on the benzaldehyde (B42025) ring significantly impacts the reaction yield. For instance, in some catalytic systems, electron-withdrawing groups on the aromatic ring of the aldehyde lead to higher yields of the corresponding β-nitroalcohols. mdpi.com Conversely, electron-donating groups can sometimes result in lower yields and the concurrent formation of nitrostyrenes through dehydration. mdpi.com For ortho-substituted benzaldehydes, careful optimization of the catalyst, base, solvent, and temperature is crucial to achieve good yields. researchgate.net For example, the use of specific copper(II) complexes as catalysts has been investigated to improve the efficiency of the Henry reaction for various substituted benzaldehydes. mdpi.com

Microwave- and Ultrasound-Assisted Synthetic Approaches to Nitroolefins

To enhance reaction rates and yields, microwave irradiation and ultrasound have been employed as alternative energy sources for the Henry reaction. researchgate.net

Microwave-assisted synthesis has been shown to be a highly efficient method for preparing nitroolefins. researchgate.netnih.gov In some cases, this technique allows for a one-pot synthesis from aryl aldehydes and nitromethane (B149229) using a catalyst like ammonium (B1175870) acetate (B1210297) without the need for a solvent. researchgate.net This solventless approach under microwave irradiation can lead to excellent yields of the desired nitroolefin in a short reaction time. researchgate.net The optimization of parameters such as microwave power and reaction time is critical for maximizing the yield and minimizing by-product formation. scientific.net

Ultrasound-assisted synthesis provides another green and efficient alternative. Sonication can promote the reaction between azides and nitroolefins in an aqueous medium without the need for a catalyst, leading to high yields of substituted triazoles in short reaction times. rsc.orgresearchgate.net While this specific example relates to a subsequent reaction of nitroolefins, the principle of using ultrasound to accelerate organic reactions is applicable to their synthesis as well. The mechanical effects of ultrasound, such as cavitation, can enhance mass transfer and increase the reactivity of the substrates. rsc.org

Electrophilic Aromatic Substitution for Precursor Synthesis

The primary precursor for the synthesis of this compound via the Henry reaction is 2-methylbenzaldehyde (B42018). This aldehyde can be synthesized through various methods, with electrophilic aromatic substitution being a fundamental approach.

One common method for introducing an aldehyde group onto an aromatic ring is the Vilsmeier-Haack reaction. However, for the synthesis of 2-methylbenzaldehyde from toluene (B28343), formylation reactions are more direct. Friedel-Crafts formylation using carbon monoxide and hydrogen chloride (Gattermann-Koch reaction) or with a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid can be employed. The directing effect of the methyl group in toluene favors ortho and para substitution. Therefore, the formylation of toluene will produce a mixture of 2-methylbenzaldehyde and 4-methylbenzaldehyde, which would then require separation.

More advanced strategies for regioselective synthesis exist. For example, ortho-lithiation of a protected toluene derivative followed by reaction with a formylating agent can provide a more controlled route to the ortho-isomer.

Palladium-Catalyzed Coupling Reactions for Nitroethenyl Incorporation

Palladium-catalyzed cross-coupling reactions have become a powerful tool in organic synthesis for the formation of carbon-carbon bonds. nobelprize.org These reactions offer a versatile method for incorporating the nitroethenyl group onto an aromatic ring.

A notable approach involves the desulfitative coupling of β-nitrovinyl thioethers with organoboron reagents (Suzuki-Miyaura coupling). rsc.org This method is highly efficient and proceeds under mild, base-free conditions. For the synthesis of this compound, this would involve the coupling of a suitable 2-methylphenylboronic acid derivative with a nitroethenyl thioether. This methodology demonstrates orthogonality to traditional Suzuki-Miyaura couplings and has been utilized in the synthesis of a variety of conjugated nitroorganics. rsc.org

The general applicability of palladium-catalyzed reactions, such as the Heck and Suzuki couplings, allows for the formation of C-C bonds under mild conditions with high functional group tolerance, making them suitable for the synthesis of complex molecules. nobelprize.orgmdpi.com

Knoevenagel-type Condensation Routes to β-Methyl-β-Nitrostyrene Derivatives

The Knoevenagel condensation is a related reaction that involves the reaction of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by an amine. sciencemadness.org When a nitroalkane is used as the active methylene compound, the reaction is often considered a variant of the Henry reaction. wikipedia.org

This method is particularly relevant for the synthesis of β-methyl-β-nitrostyrene derivatives, where a substituted benzaldehyde is reacted with nitroethane. wikipedia.org The reaction is typically catalyzed by a basic catalyst, which deprotonates the nitroethane to form a nucleophilic anion that then adds to the aldehyde. wikipedia.org Subsequent dehydration leads to the formation of the β-methyl-β-nitrostyrene. This approach has been widely used in the synthesis of various substituted nitrostyrenes. wikipedia.org

Table 2: Comparison of Synthetic Methodologies

| Synthetic Method | Key Reactants | Catalyst/Conditions | Advantages |

|---|---|---|---|

| Henry Reaction | Aldehyde, Nitroalkane | Base, optional acid for dehydration | Classic, versatile C-C bond formation |

| Microwave-Assisted Henry | Aryl aldehyde, Nitromethane | Ammonium acetate, solvent-free | Rapid, high yields, one-pot |

| Ultrasound-Assisted Synthesis | Azide, Nitroolefin | Aqueous medium, catalyst-free | Green, efficient, short reaction times |

| Palladium-Catalyzed Coupling | Arylboronic acid, Nitroethenyl thioether | Palladium catalyst, base-free | Mild conditions, high efficiency |

Chemical Reactivity and Mechanistic Investigations of 1 Methyl 2 2 Nitroethenyl Benzene

Nucleophilic Addition Reactions

The nitroethenyl group is a potent electron-withdrawing moiety, rendering the double bond susceptible to attack by nucleophiles. This reactivity is central to the synthetic utility of 1-methyl-2-(2-nitroethenyl)benzene and related compounds.

The Michael reaction, a type of conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds and their analogs, including nitroalkenes. wikipedia.orgmasterorganicchemistry.com In this process, a nucleophile adds to the β-carbon of the unsaturated system. libretexts.org For this compound, the β-carbon is the carbon atom of the vinyl group that is directly attached to the benzene (B151609) ring.

Carbon-based nucleophiles, such as enolates derived from ketones and esters, readily participate in Michael additions with nitroalkenes. massey.ac.nzlibretexts.org The reaction of enolates with nitro olefins provides a powerful method for carbon-carbon bond formation. researchgate.net For instance, the sodium enolate of methyl ketones has been shown to react with a variety of nitro olefins to produce Michael adducts in good yields and with high diastereoselectivity. researchgate.netresearchgate.net Subsequent transformations of these adducts can lead to valuable products like γ-nitroalkanoic acids. researchgate.net

Another notable carbon nucleophile is the anion of dimedone. The Michael addition of the dimedone anion to β-nitrostyrenes, including derivatives like this compound, proceeds efficiently. scielo.org.mxresearchgate.net This reaction can be part of a sequence leading to the synthesis of complex heterocyclic structures, such as bicyclic hydroxamic acids. scielo.org.mxresearchgate.net The initial Michael adduct can undergo further intramolecular reactions, highlighting the synthetic potential of this process. scielo.org.mx

| Nucleophile | Product Type | Key Features |

| Enolates (from ketones) | γ-Nitro Ketones | High diastereoselectivity, useful for synthesizing γ-nitroalkanoic acids. |

| Dimedone Anion | Michael Adduct | Can lead to the formation of bicyclic hydroxamic acids through subsequent reactions. |

Nitrogen nucleophiles, such as primary and secondary amines, also add to the activated double bond of nitroalkenes. libretexts.org The addition of heterocyclic amines to nitroalkenes has been documented, showcasing the broad scope of this reaction. massey.ac.nz These reactions are fundamental in the synthesis of various nitrogen-containing compounds. The general mechanism involves the attack of the nitrogen nucleophile on the electrophilic β-carbon of the nitroethenyl group. libretexts.org This initial addition is often followed by protonation to yield the final product. libretexts.org

The nitro group is a powerful electron-withdrawing group, which significantly polarizes the C=C double bond in the nitroethenyl moiety. cymitquimica.commassey.ac.nz This polarization makes the β-carbon atom highly electrophilic and thus susceptible to attack by a wide range of nucleophiles. smolecule.com This inherent reactivity is a cornerstone of the synthetic applications of nitroalkenes. scispace.com The electron-deficient nature of the nitroethenyl group is crucial for its participation in various chemical transformations, including Michael additions and cycloadditions. scispace.com The presence of the nitro group also activates the molecule for reactions such as electrophilic aromatic substitution, although the primary reactivity is dominated by the chemistry of the nitroethenyl group.

Michael Addition Processes

Cycloaddition Reactions

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. mdpi.com Nitroalkenes, due to their electronic properties, can participate as dienophiles or dipolarophiles in these reactions.

The Diels-Alder reaction is a [4+2] cycloaddition that typically involves a conjugated diene and a dienophile. researchgate.netmdpi.com Nitroalkenes can serve as effective dienophiles in these reactions. researchgate.net Theoretical studies on the Diels-Alder reactions of nitroethene analogues with dienes like anthracene (B1667546) and cyclopentadiene (B3395910) have provided insights into the mechanism and stereoselectivity of these processes. mdpi.commdpi.comresearchgate.net

The reaction of nitroethylene (B32686) derivatives with cyclohexa-1,3-diene can lead to the formation of multiple pericyclic products. rsc.org Computational studies have shown that the mechanism of these reactions can be complex, sometimes proceeding through a one-step, asynchronous mechanism, or even a two-step process involving intermediates. mdpi.comresearchgate.net The orientation of the nitro group (endo or exo) in the product can be influenced by the reaction pathway. researchgate.net The electrophilicity of the nitroalkene is a key factor in these reactions, with more electron-deficient nitroalkenes generally being more reactive dienophiles. mdpi.comresearchgate.net While specific studies on this compound in Diels-Alder reactions are not extensively detailed in the provided search results, the general reactivity of nitroethene analogues suggests its potential to participate in such cycloadditions.

| Reaction Type | Reactant | Product Type | Mechanistic Insights |

| Diels-Alder | Anthracene | Cycloadduct | Can proceed via a two-stage one-step mechanism. |

| Diels-Alder | Cyclohexa-1,3-diene | Pericyclic Products | Can lead to competing rearrangements of the initial cycloadducts. rsc.org |

Diels-Alder Reactions with Nitroethene Analogues

Exploration of One-Step vs. Two-Step Mechanisms

Cycloaddition reactions involving nitroalkenes like this compound can proceed through either a concerted (one-step) or a stepwise (two-step) mechanism. The specific pathway is often dependent on the nature of the reactants and the reaction conditions. researchgate.net In many instances, these reactions are polar, with the potential for zwitterionic or diradical intermediates in stepwise processes. mdpi.com

Theoretical studies, such as those using Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms. For example, in the context of [4+2] cycloadditions, both one-step and two-step mechanisms with zwitterionic intermediates have been identified. mdpi.com The formation of different isomers can sometimes be attributed to distinct mechanistic pathways; for instance, an exo product might form via a one-step mechanism, while an endo product could arise from a two-step process. mdpi.com The polarity of the solvent can also play a crucial role, with more polar solvents potentially favoring stepwise mechanisms through the stabilization of charged intermediates. researchgate.net

Polar Mechanisms and Electrophilic Nature in Cycloadditions

The strong electron-withdrawing capacity of the nitro group imparts a significant electrophilic character to the carbon-carbon double bond in this compound. smolecule.com This makes it a potent dienophile in Diels-Alder reactions and a dipolarophile in 1,3-dipolar cycloadditions. smolecule.comwikipedia.org The interaction between the highest occupied molecular orbital (HOMO) of the diene or dipole and the lowest unoccupied molecular orbital (LUMO) of the nitroalkene is a key factor driving these reactions.

The polar nature of these cycloadditions is evident from the effect of substituents on the reaction rate and regioselectivity. sci-rad.com Computational studies on related nitrostyrenes have shown that these reactions are often polar processes with asynchronous transition states. researchgate.net The difference in the global electrophilicity and nucleophilicity of the reacting species can determine the polar nature of the cycloaddition. mdpi.com For instance, in [3+2] cycloadditions with nitrones, the reaction is considered a polar process. mdpi.com

[3+2] Cycloaddition with Azomethine Ylides

This compound is a suitable substrate for [3+2] cycloaddition reactions with azomethine ylides to form five-membered nitrogen-containing heterocyclic rings like pyrrolidines. wikipedia.org Azomethine ylides are 1,3-dipoles that can be generated in situ and react readily with electron-deficient alkenes. wikipedia.orgrsc.org

These reactions are typically highly regio- and stereoselective. wikipedia.org The mechanism is generally considered a concerted, pericyclic process, although stepwise pathways with zwitterionic intermediates are possible depending on the specific reactants. wikipedia.orgwikipedia.org The electrophilic nature of the nitroalkene drives the reaction with the nucleophilic carbon of the azomethine ylide. nih.gov This type of cycloaddition has been successfully applied in the synthesis of various functionalized pyrrolidine (B122466) derivatives and other complex polycyclic frameworks. nih.govnih.govrsc.org

Reduction Transformations

The reduction of this compound offers pathways to valuable synthetic intermediates, particularly substituted phenethylamines. The presence of both a nitro group and an olefinic double bond necessitates careful selection of reducing agents to achieve chemoselectivity.

Chemoselective Reduction of the Nitro Group and Olefinic Double Bond

The selective reduction of either the nitro group or the carbon-carbon double bond in nitrostyrene (B7858105) derivatives is a significant challenge in organic synthesis. Various reagents and catalytic systems have been developed to address this. For instance, catalytic hydrogenation can often reduce both functional groups. However, specific reagents can target one over the other.

Chemoselective reduction of the nitro group to an amine while preserving the double bond is a valuable transformation. Conversely, selective reduction of the double bond without affecting the nitro group can also be achieved under specific conditions. The choice of catalyst and reaction conditions is paramount in directing the outcome of the reduction. organic-chemistry.org

Role of Specific Reducing Agents (e.g., NaBH₄/CuCl₂)

The combination of sodium borohydride (B1222165) (NaBH₄) and a copper(II) salt, such as copper(II) chloride (CuCl₂), has proven to be an effective system for the reduction of β-nitrostyrenes to the corresponding phenethylamines. chemrxiv.orgbeilstein-journals.orgaau.dk This one-pot procedure is advantageous due to its mild conditions and often rapid reaction times. chemrxiv.orgbeilstein-journals.org

In this system, NaBH₄ acts as the primary reducing agent, while the copper salt plays a crucial catalytic role. It is proposed that copper(II) is reduced in situ to metallic copper(0) particles, which act as the actual catalyst for the reduction of the nitroalkene. beilstein-journals.org This method has been shown to be tolerant of various functional groups, although its selectivity can be influenced by the specific substrate and reaction conditions. beilstein-journals.orgaau.dk While NaBH₄ alone is generally used for the reduction of aldehydes and ketones, its combination with a catalyst like CuCl₂ expands its utility to the reduction of nitroalkenes. masterorganicchemistry.com

Intramolecular Rearrangements and Nitro Group Migration

Under certain reaction conditions, o-nitrostyrenes and related compounds can undergo intramolecular rearrangements, including those involving the migration of the nitro group. These reactions can lead to the formation of important heterocyclic structures like indoles.

For example, the reductive cyclization of o-nitrostyrenes can proceed via a nitrosoarene intermediate. acs.org This intermediate can then undergo a 6π-electrocyclization. Subsequent steps, which can include the migration of a substituent from the β-position of the original vinyl group, lead to the formation of substituted indoles. nih.gov The propensity for migration can be influenced by the electronic nature of the migrating group. nih.gov Rhodium-catalyzed reactions of β-nitro styryl azides have also demonstrated the remarkable migratory aptitude of the nitro group in the formation of 3-nitroindoles. scilit.com

Derivatization and Complex Synthetic Transformations Utilizing 1 Methyl 2 2 Nitroethenyl Benzene

Synthesis of Heterocyclic Compounds

The electrophilic nature of the β-carbon in the nitroethenyl moiety makes 1-Methyl-2-(2-nitroethenyl)benzene an excellent Michael acceptor, a property that is central to many of its applications in heterocyclic synthesis.

The synthesis of substituted pyrroles from nitroalkenes is a well-established strategy. The Barton-Zard pyrrole (B145914) synthesis, for instance, involves the reaction of a nitroalkene with an α-isocyanoacetate in the presence of a base. wikipedia.orgscispace.comrsc.org The mechanism proceeds through a Michael-type addition of the isocyanide enolate to the nitroalkene, followed by an intramolecular cyclization and subsequent elimination of the nitro group to yield the aromatic pyrrole ring. wikipedia.org This method provides a direct route to highly functionalized pyrroles.

| Reaction | Reactants | Catalyst/Conditions | Product Type |

| Barton-Zard Synthesis | Nitroalkene, α-Isocyanoacetate | Base (e.g., K2CO3) | Substituted Pyrrole |

| Copper-Catalyzed 3-Component | α-Diazoketone, Nitroalkene, Amine | Copper catalyst, Aerobic conditions | Polysubstituted Pyrrole acs.org |

| Copper-Catalyzed 3-Component | Aldehyde, Amine, β-Nitroalkene | Copper catalyst (1 mol%), Reflux | Tri- or Polysubstituted Pyrrole acs.org |

More recent methodologies have expanded the toolbox for pyrrole synthesis from nitroalkenes. A copper-catalyzed three-component reaction of aldehydes, amines, and β-nitroalkenes furnishes polysubstituted pyrroles. acs.org This process is proposed to proceed via a radical pathway, highlighting the versatility of the nitroalkene substrate under various catalytic conditions. acs.org Another powerful three-component approach utilizes α-diazoketones, nitroalkenes, and amines, catalyzed by copper under aerobic conditions, to regiospecifically synthesize polysubstituted pyrroles through a cascade process involving an N-H insertion, oxidative dehydrogenation, and a [3+2] cycloaddition. acs.org

Furthermore, the reaction of (1E,3E)-1,4-dinitro-1,3-butadiene with N-methyl azomethine ylide has been shown to produce 1-methyl-3-(trans-2-nitrovinyl)-Δ³-pyrroline, demonstrating the utility of nitro-containing systems in [3+2] cycloaddition reactions to form pyrroline (B1223166) rings. researchgate.net

Pyrazole (B372694) frameworks can be effectively synthesized from nitroolefins such as this compound. A general and robust method involves the reaction of a nitroalkene with an N-alkylhydrazone in the presence of a base. wikipedia.org The reaction is initiated by a Michael addition of the hydrazone to the nitroalkene. Subsequent intramolecular cyclization and elimination of nitrous acid leads to the formation of the aromatic pyrazole ring. This reaction is generally applicable to a variety of nitroolefins and hydrazones, although it can be influenced by steric and electronic factors. wikipedia.org For example, while sterically hindered aldehydes can still afford pyrazole products, highly electron-demanding aldehydes may favor the formation of the Michael adduct without subsequent cyclization. wikipedia.org

| Entry | R¹ in Hydrazone | R³ in Nitroolefin | R⁴ in Nitroolefin | Product Yield |

| 1 | CH₃ | 3,4-(OCH₂O)C₆H₃ | H | 85% |

| 2 | CH₃ | 4-ClC₆H₄ | H | 88% |

| 3 | CH₃ | 4-MeOC₆H₄ | H | 86% |

| 4 | CH₃ | C₆H₅ | Me | 85% |

| 5 | Benzyl | 3,4-(OCH₂O)C₆H₃ | H | 80% |

Data adapted from a general procedure for pyrazole synthesis from nitroolefins and hydrazones. wikipedia.org

The transformation of nitroalkenes into pyrrolidinones typically involves a tandem reaction sequence initiated by a Michael addition. The resulting γ-nitro carbonyl intermediate can then undergo reductive cyclization to form the lactam ring. A direct method involves the reduction of the nitro group in a Michael adduct with reagents like nickel(II) chloride and sodium borohydride (B1222165), which facilitates both the reduction and subsequent cyclization to the pyrrolidinone. researchgate.net

In a more complex cascade reaction, organocatalyzed nitro-Michael addition between indolylidenecyanoesters and nitroalkanes forms a nitro-Michael adduct. chemrxiv.org This adduct can then be subjected to a metal-catalyzed reductive cyclization, where the nitro group is reduced to an amine, which then intramolecularly attacks a nitrile group to form highly functionalized 3,3'-pyrrolidinyl-spirooxindoles as single diastereomers. chemrxiv.org This highlights a sophisticated use of the nitroalkene moiety to build complex, stereodefined heterocyclic scaffolds.

While not a direct cyclization of this compound itself, the nitrovinyl functional group is a key synthon in the construction of indole (B1671886) and β-carboline skeletons. For instance, the synthesis of β-carbolines can be achieved from (E)-2-methyl-3-(2-nitrovinyl)-1H-indole. allaboutchemistry.net In this process, a thermal or microwave-assisted electrocyclic reaction of the 3-nitrovinylindole leads to the formation of the β-carboline N-oxide, which can be subsequently reduced. allaboutchemistry.net The chemistry hinges on the reactivity of the nitrovinyl group, which is analogous to that in this compound. The nitroalkene serves as a masked carbonyl or an equivalent electrophilic species that facilitates the formation of the pyridine (B92270) ring fused to the indole core.

The general strategy often involves the Pictet-Spengler reaction, where a tryptamine (B22526) derivative reacts with an aldehyde or its equivalent. rsc.orgbohrium.com A nitroalkene like this compound can be converted into the required aldehyde or ketone functionality through methods like the Nef reaction, thus serving as a precursor in these classical indole alkaloid syntheses.

Preparation of Functionalized Alkanes and Amines

One of the most fundamental transformations of this compound is its conversion into functionalized nitroalkane intermediates via Michael addition. The powerful electron-withdrawing nature of the nitro group makes the β-carbon highly susceptible to attack by a wide range of nucleophiles. This reaction is a cornerstone of carbon-carbon bond formation.

For example, the addition of carbanions derived from active methylene (B1212753) compounds, such as acetylacetonate (B107027) or malonates, proceeds readily. A notable application is the enantioselective Michael addition of aldehydes or ketones to nitroalkenes, often catalyzed by chiral secondary amines like prolinol ethers. ethz.ch These reactions can generate γ-nitro carbonyl compounds with high levels of stereocontrol. These nitroalkane products are valuable intermediates, as the nitro group can be further transformed into other functional groups, such as amines (via reduction) or carbonyls (via the Nef reaction). ucl.ac.uk

| Nucleophile | Catalyst/Conditions | Product Type |

| Acetone | (S,S)-(-)-Hydrobenzoin | (R)-4-Aryl-5-nitropentan-2-one buchler-gmbh.com |

| 2-Acetylazaarenes | Ni(OAc)₂·4H₂O, Chiral Ligand | (R)-1-(Azaaryl)-4-nitro-3-arylbutan-1-one acs.org |

| Aldehydes | Diphenylprolinol trimethylsilyl (B98337) ether, Acid additive | γ-Nitro Aldehyde ethz.ch |

| Diethyl Malonate | Thiourea catalyst | Diethyl 2-((R)-2-nitro-1-phenylethyl)malonate |

Synthetic Routes to Phenethylamines and Phenylisopropylamines

One of the most significant applications of β-nitrostyrenes, including this compound, is their role as precursors in the synthesis of phenethylamines and phenylisopropylamines. These classes of compounds are of considerable interest in medicinal chemistry and pharmacology. The primary transformation involves the reduction of both the carbon-carbon double bond and the nitro group to yield the corresponding saturated primary amine.

Several reducing agents have been effectively employed for this conversion. A common and powerful reagent is Lithium Aluminium Hydride (LiAlH₄). In a typical procedure, the nitrostyrene (B7858105) derivative, dissolved in an anhydrous solvent like tetrahydrofuran (B95107) (THF), is added to a suspension of LiAlH₄. google.comnih.gov This method achieves a complete reduction of the nitroalkene functionality to the amine. nih.gov Similarly, alane (AlH₃) has also been utilized to reduce nitro-olefins to the desired 2-phenylethylamine and 1-methyl-2-phenylethylamine derivatives. researchgate.net

A more recent and facile one-pot method utilizes sodium borohydride (NaBH₄) in conjunction with copper(II) chloride (CuCl₂). beilstein-journals.org This system provides a milder alternative to LiAlH₄ and allows for the efficient synthesis of phenethylamines and phenylisopropylamines from their corresponding β-nitrostyrene precursors in short reaction times (10 to 30 minutes) and good yields (62–83%). beilstein-journals.org The reduction of the α,β-unsaturated nitroalkene is a key step in accessing these amine backbones. beilstein-journals.org

Table 1: Reduction Methods for converting β-Nitrostyrenes to Phenethylamines

| Reagent System | Typical Solvent | Key Features | Reference |

|---|---|---|---|

| Lithium Aluminium Hydride (LiAlH₄) | Tetrahydrofuran (THF) | Powerful reducing agent, achieves complete reduction. google.comnih.gov | google.comnih.gov |

| Alane (AlH₃) | Not specified | Effective for producing phenylethylamine and phenylisopropylamine derivatives. researchgate.net | researchgate.net |

Formation of Hydroxamic Acids

This compound can also be used as a starting material in the synthesis of bicyclic hydroxamic acids. researchgate.netscielo.org.mx This transformation is part of a two-step sequence that begins with the formation of the β-nitrostyrene itself via a Henry reaction between the corresponding aromatic aldehyde (o-tolualdehyde) and nitromethane (B149229). scielo.org.mx

The subsequent and crucial step involves the reaction of the β-nitrostyrene (e.g., 1-methyl-2-[(E)-2-nitroethenyl]benzene) with a 1,3-dicarbonyl compound, such as dimedone, in a basic medium. researchgate.netscielo.org.mx This reaction proceeds in the presence of sodium methoxide (B1231860) in dry methanol (B129727) under a nitrogen atmosphere. scielo.org.mx The reaction is notable as it proceeds through an uncommon transformation of the nitro group, leading to the formation of the target hydroxamic acids in good yields (57-80%). researchgate.netscielo.org.mx

While the exact mechanism is not fully elucidated, a proposed pathway involves an initial Michael addition of the dimedone anion to the nitrostyrene. scielo.org.mx This is followed by a series of steps, potentially involving a nitrile oxide intermediate, which ultimately cyclizes and rearranges to form the stable bicyclic hydroxamic acid structure. scielo.org.mx

Table 2: Synthesis of Bicyclic Hydroxamic Acids from β-Nitrostyrenes

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1 | o-Toluadehyde, Nitromethane | AcONH₄, glacial acetic acid, reflux | 1-Methyl-2-[(E)-2-nitroethenyl]benzene | scielo.org.mx |

Post-Synthetic Modifications and Functionalization of the Aromatic Ring

Further diversification of the this compound structure can be achieved through post-synthetic modifications, specifically by electrophilic aromatic substitution on the benzene (B151609) ring. The feasibility and regioselectivity of such reactions are governed by the directing effects of the substituents already present on the ring: the methyl group and the 2-nitroethenyl group. libretexts.orgmsu.edu

The methyl group (-CH₃) is an activating substituent and an ortho, para-director. libretexts.org It donates electron density to the ring, making it more nucleophilic and thus more reactive towards electrophiles. msu.edu Conversely, the 2-nitroethenyl group (-CH=CHNO₂) is a deactivating group and a meta-director. libretexts.org The electron-withdrawing nature of the nitro group, conjugated with the double bond, pulls electron density from the ring, making it less reactive. cymitquimica.com

When both an activating and a deactivating group are present, the activating group's directing effect generally dominates. libretexts.org In the case of this compound, the activating methyl group at position 1 will direct incoming electrophiles primarily to the ortho and para positions relative to it.

The position ortho to the methyl group (position 6) is available.

The position para to the methyl group (position 4) is also available.

The other ortho position (position 2) is already occupied by the nitroethenyl group.

Therefore, electrophilic substitution reactions such as nitration (using HNO₃/H₂SO₄) or halogenation (e.g., Br₂/FeBr₃) would be expected to yield a mixture of products, with substitution occurring at positions 4 and 6 of the aromatic ring. libretexts.org The planning of such a synthesis requires careful consideration of the order of reactions to achieve the desired polysubstituted benzene derivative. libretexts.org

Table 3: Directing Effects of Substituents on the Aromatic Ring of this compound

| Substituent | Position | Type | Directing Effect | Influence on Reactivity | Reference |

|---|---|---|---|---|---|

| Methyl (-CH₃) | C1 | Activating | ortho, para | Increases ring reactivity | libretexts.orgmsu.edu |

Advanced Spectroscopic and Crystallographic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural and stereochemical analysis of 1-methyl-2-[(E)-2-nitroethenyl]benzene. It provides detailed information about the chemical environment of each proton and carbon atom within the molecule.

The stereochemistry of the nitroethenyl group is unequivocally established as the (E)-configuration through the analysis of proton (¹H) NMR spectroscopy. A key diagnostic feature is the coupling constant (J-value) between the two vinyl protons. For a trans configuration, as seen in the (E)-isomer, the coupling constant (³J) typically falls within the range of 11-18 Hz. libretexts.org This is significantly larger than the typical coupling constants observed for cis-vinylic protons (6-15 Hz). libretexts.org In the case of related β-nitrostyrene derivatives, this trans-olefinic geometry is consistently confirmed by a large coupling constant.

Table 1: Typical ¹H NMR Data for the Vinyl Protons of (E)-β-Nitrostyrenes

| Proton | Chemical Shift (ppm) | Coupling Constant (J) |

| Vinylic Proton (α to ring) | ~7.5 - 8.0 | ~13-16 Hz (d) |

| Vinylic Proton (β to ring) | ~7.9 - 8.5 | ~13-16 Hz (d) |

Note: The exact chemical shifts can vary depending on the solvent and other substituents on the benzene (B151609) ring. The key diagnostic feature is the large coupling constant.

To unambiguously assign the proton and carbon signals, two-dimensional (2D) NMR techniques are employed. The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is particularly valuable. youtube.com This technique correlates the chemical shifts of directly attached proton and carbon atoms. sdsu.edu By analyzing the cross-peaks in the 2D spectrum, a direct link between a specific proton and its bonded carbon can be established, eliminating any ambiguity in the assignment of the ¹H and ¹³C spectra. For instance, the vinyl protons can be definitively assigned to their corresponding vinyl carbons, and the methyl protons to the methyl carbon.

The formation of 1-methyl-2-[(E)-2-nitroethenyl]benzene can be monitored in real-time using in-situ NMR spectroscopy. magritek.com This powerful technique allows researchers to follow the progress of a reaction directly within the NMR tube, providing kinetic data and insight into reaction mechanisms. beilstein-journals.orgscienceopen.com By acquiring spectra at regular intervals, the disappearance of starting material signals and the appearance of product signals can be quantified. magritek.com This approach is invaluable for optimizing reaction conditions such as temperature, reaction time, and catalyst loading to maximize the yield and purity of the desired (E)-isomer.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Confirmation

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups in 1-methyl-2-[(E)-2-nitroethenyl]benzene. The IR spectrum displays characteristic absorption bands corresponding to the vibrational modes of the molecule.

The most prominent and diagnostic peaks are those associated with the nitro group and the carbon-carbon double bond of the ethenyl linker. The asymmetric and symmetric stretching vibrations of the nitro group (NO₂) give rise to strong absorption bands typically observed around 1500-1550 cm⁻¹ and 1340-1360 cm⁻¹, respectively. The C=C stretching vibration of the conjugated alkene appears in the region of 1620-1640 cm⁻¹. Other characteristic bands include those for the aromatic C-H and C=C stretching vibrations, and the C-H bending vibrations of the methyl group.

Table 2: Characteristic IR Absorption Bands for 1-Methyl-2-[(E)-2-nitroethenyl]benzene

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | ~1520 | Strong |

| Symmetric NO₂ Stretch | ~1350 | Strong |

| C=C Stretch (alkene) | ~1630 | Medium |

| C-H Stretch (aromatic) | ~3000-3100 | Medium-Weak |

| C=C Stretch (aromatic) | ~1450-1600 | Medium-Weak |

| C-H Bends (methyl) | ~1375 and ~1450 | Medium |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragment Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to study the fragmentation pattern of 1-methyl-2-[(E)-2-nitroethenyl]benzene, which aids in its structural confirmation. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition of the molecule.

Under electron ionization (EI), the molecule undergoes fragmentation, producing a characteristic pattern of ions. The molecular ion peak [M]⁺ would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound. Common fragmentation pathways for related nitrostyrenes include the loss of the nitro group (NO₂) and other small neutral molecules. nih.gov The fragmentation of the toluene (B28343) moiety can also contribute to the observed spectrum, with characteristic ions at m/z 91 (tropylium ion) and further fragmentation to smaller ions. docbrown.info

**Table 3: Predicted Mass Spectrometry Data for 1-Methyl-2-[(E)-2-nitroethenyl]benzene (C₉H₉NO₂) **

| Adduct | Predicted m/z |

| [M+H]⁺ | 164.07060 |

| [M+Na]⁺ | 186.05254 |

| [M-H]⁻ | 162.05604 |

| [M]⁺ | 163.06277 |

Data predicted using computational tools. Actual observed values may vary slightly. uni.lu

X-ray Crystallography for Unambiguous Structural and Stereochemical Confirmation

For related (E)-β-nitrostyrene derivatives, X-ray crystallographic studies have consistently confirmed the trans configuration of the double bond. nih.goviucr.org The analysis also reveals the planarity of the benzene ring and the nitroethenyl group, although there may be a slight twist between the two planes. nih.gov The solid-state packing of the molecules in the crystal lattice, often stabilized by intermolecular interactions such as C-H···O hydrogen bonds, can also be elucidated. iucr.org

Table 4: Illustrative Crystallographic Data for a Related (E)-Nitrostyrene Derivative

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.3558 (7) |

| b (Å) | 13.5897 (11) |

| c (Å) | 14.2646 (12) |

| β (°) | 97.038 (1) |

| Volume (ų) | 1030.41 (18) |

| Z | 4 |

Data for 1,2-Dimethoxy-3-[(E)-2-nitroethenyl]benzene, provided for illustrative purposes. nih.govresearchgate.net

Raman Spectroscopy and Ab Initio Calculations for Conformational Analysis

The conformational landscape of 1-methyl-2-(2-nitroethenyl)benzene, a member of the β-nitrostyrene derivative family, is a critical determinant of its properties and reactivity. The spatial arrangement of the methyl and nitroethenyl groups relative to the benzene ring dictates the extent of π-electron delocalization, which in turn influences the molecule's stability and spectroscopic characteristics. A powerful approach to elucidating these conformational preferences involves the synergistic use of Raman spectroscopy and ab initio molecular orbital (MO) calculations. bohrium.comuc.pt

Research on β-nitrostyrene and its derivatives, including β-methyl-β-nitrostyrene, has demonstrated that the conformational behavior is primarily governed by the stabilizing effect of π-electron delocalization. bohrium.comuc.pt This delocalization is maximized when the molecule adopts a planar or quasi-planar geometry.

Theoretical Modeling of Conformers

Ab initio calculations, particularly using Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-31G*, are employed to perform full geometry optimization and calculate the harmonic vibrational frequencies of various possible conformers. uc.pt For molecules like this compound, these calculations typically explore the rotational barriers around the C(aryl)-C(vinyl) and C(vinyl)-N bonds.

Studies on analogous β-methyl-β-nitrostyrenes have shown that the E (trans) configuration, where the phenyl ring and the nitro group are on opposite sides of the C=C double bond, is generally the most stable conformer. uc.pt The presence of the methyl group on the benzene ring introduces additional steric and electronic effects that can influence the precise rotational position of the nitroethenyl side chain relative to the ring. Computational analyses for similar compounds have identified at least two stable conformers, with the lowest energy form being the most populated at room temperature. uc.pt The higher energy conformers are often destabilized by repulsive forces and less effective π-electron delocalization.

Raman Spectroscopy as a Conformational Probe

Raman spectroscopy provides experimental vibrational data that serves to validate and refine the theoretical models. The Raman spectrum of a compound is a unique fingerprint, with specific bands corresponding to the vibrational modes of its functional groups. bohrium.com By comparing the experimentally measured Raman frequencies with the theoretically calculated harmonic frequencies from ab initio methods, a detailed assignment of the vibrational modes can be achieved. uc.pt

For this compound, key Raman bands that are sensitive to conformation include:

NO₂ group vibrations: The symmetric and asymmetric stretching modes of the nitro group are prominent in the Raman spectrum and their positions can be influenced by the degree of conjugation with the π-system.

C=C stretching vibration: The frequency of the vinyl C=C stretch is indicative of the electronic environment and conjugation effects.

Aromatic ring vibrations: The breathing modes and other deformations of the benzene ring are sensitive to the nature and orientation of the substituents.

CH₃ group vibrations: The stretching and deformation modes of the methyl group provide further structural information.

Good agreement between the experimental and calculated vibrational frequencies lends confidence to the predicted lowest-energy conformation. bohrium.com Discrepancies can often be attributed to the solid-state packing effects in the experimental sample, which are not always accounted for in the gas-phase theoretical calculations.

Key Research Findings for Related Compounds

A comprehensive conformational analysis of β-nitrostyrene and β-methyl-β-nitrostyrene derivatives using a combination of Raman spectroscopy and ab initio MO calculations has yielded significant insights. bohrium.comuc.pt The orientation of the carbon side chain relative to the aromatic ring shows a strong preference for planarity to maximize π-electron delocalization. bohrium.com The presence of a methyl group, as in the case of this compound, leads to characteristic changes in the Raman spectrum, particularly in the regions associated with methyl group deformations. bohrium.com

The table below presents a generalized assignment of the characteristic Raman bands for β-methyl-β-nitrostyrene derivatives based on published data. These assignments are instrumental in the conformational analysis of this compound.

| Raman Shift (cm⁻¹) | Vibrational Assignment |

| 1630 - 1650 | ν(C=C) vinyl stretch |

| 1580 - 1610 | Aromatic ring stretching |

| 1500 - 1530 | νₐₛ(NO₂) asymmetric stretch |

| 1340 - 1365 | νₛ(NO₂) symmetric stretch, δₛ(CH₃) chain deformation |

| 1170 - 1260 | C-H in-plane ring deformations |

| ~1440 | δₐₛ(CH₃) chain deformation |

| 200 - 300 | τ(CH₃) chain torsion (typically very low intensity) |

| This table is interactive. Users can sort the data by clicking on the column headers. |

This combined computational and spectroscopic approach is crucial for understanding the structure-activity relationships of this class of compounds, as their biological activity is often strongly dependent on their three-dimensional structure. bohrium.comuc.pt

Theoretical and Computational Chemistry Studies on 1 Methyl 2 2 Nitroethenyl Benzene

Computational chemistry provides powerful tools for investigating the intricacies of molecular structure, reactivity, and electronic properties. For 1-methyl-2-(2-nitroethenyl)benzene, theoretical studies, though often focusing on its parent compound β-nitrostyrene and related derivatives, offer profound insights. These computational methods allow for the exploration of chemical phenomena that are difficult to observe experimentally, such as the fleeting nature of transition states.

Applications in Advanced Organic Synthesis and Materials Science

Strategic Building Block for Complex Organic Synthesis

1-Methyl-2-(2-nitroethenyl)benzene serves as a pivotal intermediate in the creation of a wide array of organic compounds. Its reactive nature allows it to participate in various chemical transformations, making it a fundamental component for constructing complex molecular architectures.

The compound's utility as a precursor is evident in its application in cycloaddition reactions and the synthesis of heterocyclic compounds. It is particularly useful for constructing fused quinoline (B57606) and furan (B31954) derivatives. The reactivity of the nitroalkene moiety is central to its role in forming diverse chemical scaffolds. For instance, it can undergo Michael additions, a key reaction in the formation of new carbon-carbon bonds. worktribe.com This reactivity has been exploited in the synthesis of sp³-rich scaffolds for molecular libraries, demonstrating its importance in generating molecular complexity from simpler starting materials. dtu.dk The development of bifunctional catalysts has further expanded its utility, enabling asymmetric Michael additions to produce chiral building blocks. worktribe.com The synthesis of polycyclic fused indoline (B122111) scaffolds has also been achieved through reactions involving derivatives of this compound, showcasing its role in creating complex, multi-ring systems. polimi.it

While direct application of this compound in the total synthesis of natural products is not extensively documented in the provided results, its derivatives and related nitroalkenes are instrumental. The synthesis of natural product analogues often relies on the strategic introduction of functional groups and the construction of complex carbon skeletons, processes where nitroalkenes are highly valued. For example, the synthesis of dactylicapnosines A and B, which are reconstructed aporphines, involved complex multi-step sequences where related intermediates could be formed using methodologies applicable to this compound. acs.org The general strategies for synthesizing polysubstituted benzenes often involve the manipulation of directing groups, a principle that applies to the use of this compound in complex syntheses. libretexts.org

Development of Advanced Materials

The electronic properties of this compound make it a candidate for the development of advanced materials with specific functionalities.

The nitrovinyl group in this compound is a key feature that allows for its incorporation into polymers and other functional materials. This functional group can participate in various polymerization reactions, enabling the creation of materials with tailored properties. Research into similar nitroaromatic compounds has shown their potential in developing organic materials, including conductive polymers. The ability of the nitro group to be reduced to an amino group provides a pathway for further chemical modifications, enhancing the versatility of the resulting polymers.

The conjugated system and the presence of both electron-donating and electron-withdrawing groups in this compound give it unique electronic characteristics. cymitquimica.com These properties are of interest in the design of materials with specific electronic and optoelectronic functions. The electron-withdrawing nature of the nitro group significantly influences the electronic structure of the molecule, a property that can be harnessed in the development of materials for electronic applications. Theoretical studies on similar compounds, such as tris(benzene-1,2-dithiolato) complexes, have provided insights into how molecular structure affects electronic properties like the HOMO-LUMO gap, which is crucial for designing materials with desired conductivity and reactivity. scirp.org

Model Substrate in Catalysis Research

This compound and its isomers are utilized as model substrates in catalysis research. They are particularly employed in studies evaluating the catalytic activities of metal complexes, especially in hydrogenation reactions. The compound's well-defined structure and reactive sites allow researchers to probe the mechanisms of catalytic transformations. Studies on the oxidation of substituted benzenes using synthetic complexes that mimic metalloenzymes often use similar molecules to understand catalytic processes. mdpi.com Furthermore, research on bifunctional catalysts for asymmetric reactions has used nitrostyrene (B7858105) derivatives to explore and optimize catalytic systems. worktribe.com

Investigation of Metal-Catalyzed Reactions, including Hydrogenation

The reduction of the nitroalkene group in β-nitrostyrenes, such as this compound, is a pivotal transformation in organic synthesis, often leading to the formation of corresponding phenethylamines. beilstein-journals.orgnih.gov This reduction can be accomplished through several metal-catalyzed methods, including catalytic hydrogenation and reactions involving metal salts. nih.gov

Catalytic hydrogenation is a widely employed technique for the reduction of both the carbon-carbon double bond and the nitro group. nih.gov This process typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Common catalysts for this transformation include Raney-Nickel and palladium on carbon (Pd/C). nih.gov These reactions can require several hours to complete and may involve multiple steps and workups. nih.gov

Another significant area of investigation involves the use of metal hydrides, often in combination with metal salts. For instance, sodium borohydride (B1222165) (NaBH₄), a non-pyrophoric and easy-to-handle reducing agent, has been used in conjunction with copper(II) chloride (CuCl₂) to effectively reduce β-nitrostyrenes to phenethylamines. beilstein-journals.orgnih.gov This system demonstrates that the presence of the copper salt facilitates the reduction of the nitro group, a function that sodium borohydride does not typically perform on its own. nih.gov This one-pot procedure can significantly shorten reaction times to as little as 10 to 30 minutes under mild conditions. beilstein-journals.orgnih.gov The reaction is believed to proceed via a Michael addition, where the highly delocalized nature of the β-nitrostyrene makes it susceptible to this type of attack. beilstein-journals.orgnih.gov Lithium aluminium hydride (LiAlH₄) is another powerful reducing agent used for converting substituted nitrostyrenes into amines. wikipedia.org

Additionally, tin(IV) chloride has been utilized as a catalyst in reactions involving β-nitrostyrene, such as in Diels-Alder type reactions, highlighting the role of Lewis acid metal catalysts in activating the nitroalkene system. beilstein-journals.org

Table 1: Overview of Metal-Catalyzed Reduction Methods for β-Nitrostyrenes

| Reagent/Catalyst System | Product Type | Reaction Time | Key Features |

|---|---|---|---|

| H₂ / Raney-Nickel | Phenethylamine | 3 - 24 hours | A classic catalytic hydrogenation method. nih.gov |

| H₂ / Palladium on Carbon | Phenethylamine | 3 - 24 hours | Common catalytic hydrogenation method for reducing nitro groups. nih.gov |

| Lithium Aluminium Hydride (LiAlH₄) | Amine | Not Specified | Powerful reducing agent for nitrostyrenes. wikipedia.org |

| Sodium Borohydride (NaBH₄) / Copper(II) Chloride (CuCl₂) | Phenethylamine | 10 - 30 minutes | A facile, one-pot procedure with high yields (62-83%). beilstein-journals.orgnih.gov |

| Tin(IV) Chloride | Cycloadducts | 75 minutes | Acts as a Lewis acid catalyst in cycloaddition reactions. beilstein-journals.org |

Exploration in Heterogeneous Catalysis Systems

The use of heterogeneous catalysts in reactions involving this compound and related compounds offers significant advantages, including simplified product purification, catalyst recovery, and enhanced environmental compatibility. preprints.org These solid-supported catalysts are particularly explored in condensation reactions for the synthesis of nitroalkenes and in subsequent reduction steps.

One prominent example is the use of Mg-Al layered double hydroxide (B78521) (LDH) solid base catalysts in the Henry reaction, which involves the condensation of an aldehyde with a nitroalkane to form a nitroalkene. preprints.org Rehydrated Mg-Al hydrotalcite (MgAl-HT-RH) has proven effective for the synthesis of various nitrostyrene derivatives. preprints.org These solid base catalysts provide an alternative to traditional soluble bases, thereby mitigating environmental issues associated with salt formation and hazardous waste. preprints.org The reactions can be carried out under conventional heating or using solvent-free microwave irradiation, which can accelerate the process. preprints.org

While the direct application to this compound synthesis is an extension of the methodology, the successful synthesis of derivatives like 2-nitroprop-1-enylbenzene (B1658986) using this system underscores its potential. preprints.org The development of solid catalysts with tunable basic or acidic properties continues to be an active area of research for various transformations of nitroalkenes.

Table 2: Heterogeneous Catalysis in Reactions Involving Nitrostyrene Synthesis

| Catalyst System | Reaction Type | Reactants | Key Outcome |

|---|---|---|---|

| MgAl-Layered Double Hydroxide (rehydrated) | Henry Reaction | Aromatic aldehydes, Nitroalkanes | Provides a green, reusable solid base catalyst for the synthesis of nitroalkenes. preprints.org |

| Basic Alumina | Henry Reaction | Aromatic aldehydes, Nitroalkanes | An alternative solid base catalyst explored for achieving higher atom selectivity. preprints.org |

| Alumina-KF | Henry Reaction | Aromatic aldehydes, Nitroalkanes | Another example of a heterogeneous catalyst used to promote the Henry reaction. preprints.org |

Stereochemical Aspects in Reactions Involving 1 Methyl 2 2 Nitroethenyl Benzene

Control of Diastereoselectivity in Michael Additions

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction. wikipedia.org In the case of 1-methyl-2-(2-nitroethenyl)benzene, the nitroalkene acts as the Michael acceptor. When the nucleophile (Michael donor) is also prochiral, the reaction can lead to the formation of two diastereomers, syn and anti.

The control of diastereoselectivity in these reactions is often influenced by the catalyst, solvent, and reaction conditions. For Michael additions to nitroalkenes, the formation of either the syn or anti diastereomer can be directed by the choice of a suitable catalyst which orchestrates the approach of the nucleophile to the nitroalkene. While extensive research has been conducted on the diastereoselective Michael additions to β-nitrostyrene, specific studies detailing the diastereomeric ratios for reactions involving this compound are not extensively documented in the surveyed literature. However, general principles suggest that the steric hindrance from the ortho-methyl group could influence the facial selectivity of the incoming nucleophile, potentially favoring one diastereomer over the other compared to the unsubstituted β-nitrostyrene. For instance, in reactions catalyzed by pyrrolidine (B122466) sulfonamides, high diastereoselectivities have been achieved with various nitrostyrenes, although specific data for the o-methyl derivative is not provided. amazonaws.com

Approaches to Enantioselective Transformations

Achieving high enantioselectivity in reactions with this compound is crucial for the synthesis of optically active compounds. The primary methods to induce enantioselectivity are the use of chiral catalysts and chiral auxiliaries.

Asymmetric catalysis is a powerful tool for the synthesis of enantioenriched molecules. mdpi.com Chiral organocatalysts and metal complexes have been successfully employed in the enantioselective Michael addition to nitroalkenes.

Research has shown that chiral catalysts can effectively control the stereochemical outcome of these reactions. For example, D-fructose derived primary amines have been used as monofunctional organocatalysts in the Michael addition of ketones to nitroolefins, yielding products with high enantiomeric excess. ias.ac.in Similarly, chiral aminocarbamates derived from trans-cyclohexane-1,2-diamines have shown high efficiency in the conjugate addition of aryl ketones to trans-β-nitrostyrene. ua.es

While a broad range of nitrostyrenes has been tested with various catalytic systems, specific data for this compound is limited. One study reported the nickel-catalyzed enantioselective Michael addition of 2-acetylazaarenes to a range of nitroalkenes, including (E)-2-methyl-β-nitrostyrene. Although the specific yield and enantiomeric excess for the product derived from the ortho-methylated substrate were not detailed in the main report, the general procedure using isopropanol (B130326) as a solvent was noted to provide high conversions (90-98%) and excellent enantioselectivities (88-96% ee) for the series of reactions.

Table 1: Enantioselective Michael Addition to (E)-1-Methyl-2-(2-nitroethenyl)benzene General results for the reaction series reported in the study.

| Nucleophile | Catalyst System | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|

| 2-Acetylazaarenes | Nickel(II)-Diamine Complex | i-PrOH | 90-98 | 88-96 |

An alternative strategy for stereocontrol involves the use of chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary can be removed.

The Evans chiral auxiliaries, which are oxazolidinones, are commonly used to control the stereochemistry of Michael additions. encyclopedia.pub The auxiliary is typically attached to the nucleophile, and its steric bulk directs the approach of the electrophile, in this case, this compound. This method has been successfully applied to the synthesis of β-substituted GABA derivatives from various nitroalkenes. mdpi.com However, specific examples and detailed research findings on the application of chiral auxiliaries in reactions specifically with this compound as the Michael acceptor are not prominently featured in the available scientific literature.

Influence of (E)/(Z) Isomerism on Reaction Outcomes and Product Stereochemistry

The geometry of the carbon-carbon double bond in this compound can exist as two geometric isomers: (E) and (Z). studymind.co.uk In the (E) isomer (entgegen), the high-priority groups (the o-tolyl group and the nitro group) are on opposite sides of the double bond. In the (Z) isomer (zusammen), they are on the same side.

The (E)-configuration of β-nitrostyrene derivatives is generally found to be more thermodynamically stable than the corresponding (Z)-isomer due to reduced steric interactions. Consequently, the (E) isomer is the one most commonly synthesized and used in chemical reactions. stenutz.eu The biosynthesis of both (Z)- and (E)-(2-nitroethenyl)benzenes has been observed in nature, confirming the existence of both isomers. nih.gov

The stereochemistry of the starting alkene is known to have a significant impact on the stereochemical outcome of addition reactions. studymind.co.uk The fixed spatial arrangement of the substituents on the double bond can dictate the trajectory of the incoming nucleophile, thereby influencing the absolute and relative stereochemistry of the newly formed chiral centers in the product. While this principle is well-established, studies that directly compare the reactivity and, more specifically, the product stereochemistry resulting from the (E) versus the (Z) isomer of this compound in a given stereoselective reaction were not found in the surveyed literature. Such a comparative study would be necessary to fully elucidate the influence of this isomerism on reaction outcomes for this particular compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Methyl-2-(2-nitroethenyl)benzene?

- Methodological Answer : The synthesis typically involves nitrovinyl group introduction via condensation reactions. For example, Knoevenagel condensation between 2-methylbenzaldehyde and nitromethane under basic conditions (e.g., ammonium acetate) can yield the target compound. Alternative routes include palladium-catalyzed cross-coupling of halogenated toluene derivatives with nitroethenyl precursors, as seen in structurally analogous compounds like 1-Bromo-2-[(E)-2-nitroethenyl]benzene . Optimization should focus on solvent selection (e.g., ethanol or DMF) and temperature control (60–80°C) to minimize side reactions.

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- NMR : Analyze NMR for characteristic vinyl proton signals (δ 7.5–8.5 ppm, doublet of doublets) and nitro group deshielding effects on aromatic protons. Compare with computational predictions (e.g., PubChem data for similar compounds ).

- IR : Identify nitro group stretches (~1520 cm for asymmetric NO) and C=C vibrations (~1630 cm).

- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for small-molecule refinement. The nitroethenyl group’s planarity and bond lengths (C=C ~1.34 Å, C-N ~1.45 Å) validate stereochemistry .

Q. What are the key considerations for ensuring compound stability during experiments?

- Methodological Answer : Stability is influenced by pH, light, and temperature. For nitroethenyl derivatives:

- pH : Maintain neutral to slightly acidic conditions (pH 5–7) to prevent nitro group hydrolysis, as observed in structurally related methoxy-nitro compounds .

- Light : Store in amber vials to avoid photodegradation, as nitro groups are UV-sensitive.

- Temperature : Avoid prolonged heating >100°C; thermal gravimetric analysis (TGA) can determine decomposition thresholds .

Advanced Research Questions

Q. What computational methods model the electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts frontier molecular orbitals (HOMO-LUMO gaps), nitro group charge distribution, and collision cross-sections for ion mobility studies. Compare computed IR/Raman spectra with experimental data to validate models . For reaction pathway analysis, transition state calculations (e.g., Nudged Elastic Band method) elucidate nitroethenyl group reactivity in cycloadditions .

Q. How can researchers resolve contradictions in solubility data for nitroethenyl-substituted benzenes?

- Methodological Answer : Discrepancies often arise from solvent purity or measurement techniques. Systematic approaches include:

- HPLC validation : Use reverse-phase columns (e.g., Newcrom R1) with acetonitrile/water gradients to quantify solubility limits .

- DSC/TGA : Determine melting points and decomposition profiles to distinguish between solubility and thermal instability effects .

- Literature triangulation : Cross-reference CAS Common Chemistry and PubChem entries while excluding unreliable sources (e.g., BenchChem) .

Q. What protocols study the photochemical reactivity of this compound?

- Methodological Answer :

- Laser flash photolysis : Monitor transient species (e.g., nitroso intermediates) under UV irradiation (λ = 254–365 nm).

- Quantum yield determination : Compare reactant depletion and product formation via GC-MS or HPLC .

- Solvent effects : Test polar (acetonitrile) vs. nonpolar (toluene) solvents to assess stabilization of excited states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.